2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines pyrazole, pyridine, and pyrimidine rings. Such structures are often explored for their potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine and pyrimidine intermediates. The reaction conditions often include:
Starting Materials: Hydrazine derivatives, substituted benzaldehydes, and pyridine/pyrimidine intermediates.
Catalysts: Acidic or basic catalysts to facilitate cyclization.
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Temperature: Reactions are typically carried out at elevated temperatures (80-120°C) to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Automation: Use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been explored in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anti-inflammatory, anticancer, and neuroprotective properties
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects like reduced inflammation or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Explored for its antibacterial properties.
Triazolo[1,5-a]pyrimidine: Studied for its neuroprotective effects.
Uniqueness
2-ethyl-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of structural motifs, which may confer a broader range of biological activities and higher specificity for certain molecular targets compared to its analogs .
Properties
Molecular Formula |
C24H20N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-ethyl-5-(4-methoxyphenyl)-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H20N4O2/c1-3-20-22(16-9-11-18(30-2)12-10-16)23-25-15-19-21(28(23)26-20)13-14-27(24(19)29)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3 |
InChI Key |
UYYLCLURHFBAGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.